molecular formula C14H9ClN2O2 B1523308 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole CAS No. 1183803-32-8

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1523308
M. Wt: 272.68 g/mol
InChI Key: UVORXEAUVSBUDO-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, commonly referred to as CPPO, is a heterocyclic compound and an important building block for the synthesis of biologically active compounds. CPPO is a versatile synthetic tool and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemosensors for Fluoride Ion

Research has identified compounds related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole with significant applications as chemosensors for fluoride ions. These chemosensors, based on phenol hydroxyl and oxadiazole groups, exhibit selective and colorimetric sensing capabilities. Their spectroscopic and colorimetric properties in specific solutions demonstrate distinctive color changes and optical shifts upon fluoride ion addition, attributed to the intramolecular hydrogen bond interaction between phenolic hydroxyl and fluoride ions (Ma et al., 2013).

Fluorescent Chemosensors for Fluoride Ion

Further advancements include novel phenyl-based conjugated polymers containing oxadiazole moieties, which act as highly sensitive and selective sensory materials for fluoride ions. These polymers surpass small molecules in sensitivity and can be utilized as both fluorescent and colorimetric sensors for fluoride ions, demonstrating their versatility and potential in various sensing applications (Zhou et al., 2005).

Synthesis and Applications in Liquid Crystals

1,3,4-Oxadiazole derivatives, including those related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds, when incorporated into liquid crystals, exhibit cholesteric or nematic/smectic A phases, along with strong blue fluorescence emissions. Such characteristics make them suitable for applications in display technologies and optoelectronic devices (Han et al., 2010).

Anticancer and Anti-inflammatory Activities

Compounds structurally related to 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole have been explored for their potential anticancer and anti-inflammatory activities. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines and inhibiting inflammatory responses, suggesting their utility in developing new therapeutic agents (Zhang et al., 2005).

Herbicidal Activity

The synthesis of novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of herbicidal activity against various weeds, showcasing the potential agricultural applications of these compounds (Tajik & Dadras, 2011).

properties

IUPAC Name

5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVORXEAUVSBUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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